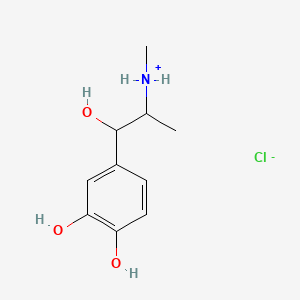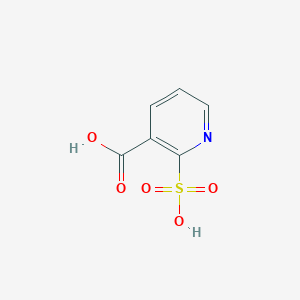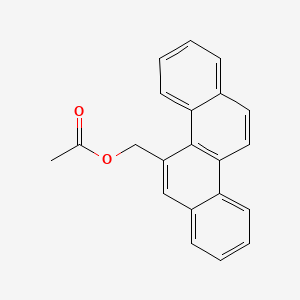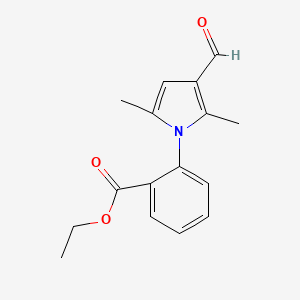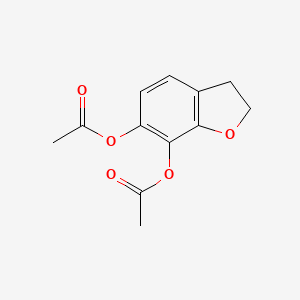![molecular formula C13H18N2O3 B13777855 ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 92033-58-4](/img/structure/B13777855.png)
ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is a chemical compound with the molecular formula C13H18N2O3. It is known for its applications in various fields, including organic synthesis, photoinitiation, and as an intermediate in pharmaceutical production .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in UV-curing coatings and inks.
Biology: Employed in cell encapsulation applications due to its photoinitiating properties.
Medicine: Acts as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of UV-curable coatings and adhesives.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of unsaturated prepolymers, leading to the formation of cross-linked polymer networks . The molecular targets and pathways involved include the activation of the carbonyl group and subsequent radical formation .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate:
Ethyl 4-(dimethylamino)benzoate: A simpler analog used in similar applications.
Uniqueness
Ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate free radicals efficiently under UV light makes it particularly valuable in applications requiring rapid polymerization .
Properties
CAS No. |
92033-58-4 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-9-12(16)15(2)3/h5-8,14H,4,9H2,1-3H3 |
InChI Key |
VGPJDUTVFJMTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


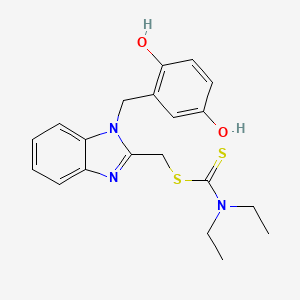
![3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide](/img/structure/B13777788.png)
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)

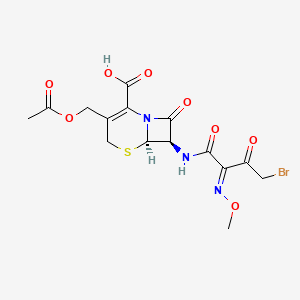
![N,N-bis[2-oxo-2-(2-phenylhydrazinyl)ethyl]nitrous amide](/img/structure/B13777817.png)
